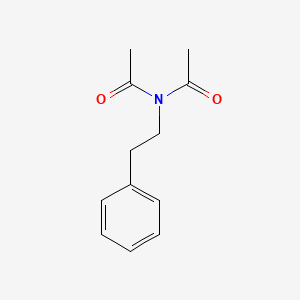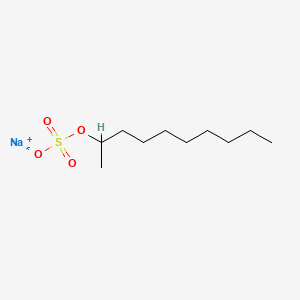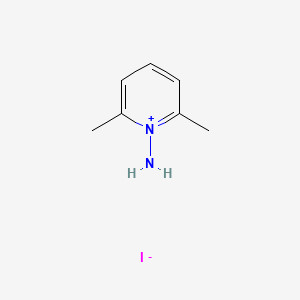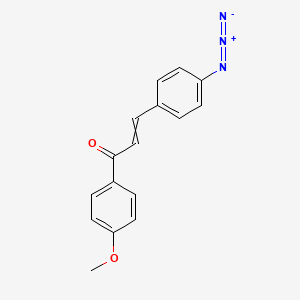
3-(4-Azidophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Azidophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one is an organic compound that features both azido and methoxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Azidophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-azidobenzaldehyde and 4-methoxyacetophenone.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide.
Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-grade equipment to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Azidophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Produces oxides of the original compound.
Reduction: Results in the formation of 3-(4-aminophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one.
Substitution: Leads to various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(4-Azidophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the study of biological processes and as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 3-(4-Azidophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with molecular targets through its azido and methoxy functional groups. These interactions can lead to various biochemical and chemical effects, depending on the specific application. The azido group is particularly reactive and can participate in click chemistry reactions, making it useful for bioconjugation and labeling studies.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Aminophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Similar structure but with an amine group instead of an azido group.
3-(4-Nitrophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Contains a nitro group instead of an azido group.
3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Features a hydroxy group instead of an azido group.
Uniqueness
3-(4-Azidophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one is unique due to the presence of the azido group, which imparts distinct reactivity and potential for various applications, particularly in click chemistry and bioconjugation.
Propiedades
Número CAS |
27934-58-3 |
|---|---|
Fórmula molecular |
C16H13N3O2 |
Peso molecular |
279.29 g/mol |
Nombre IUPAC |
3-(4-azidophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H13N3O2/c1-21-15-9-5-13(6-10-15)16(20)11-4-12-2-7-14(8-3-12)18-19-17/h2-11H,1H3 |
Clave InChI |
HFABTVPOBYBTRU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


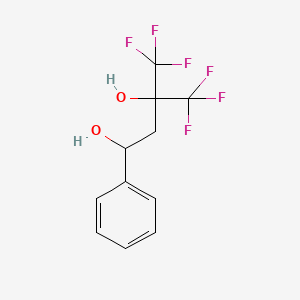
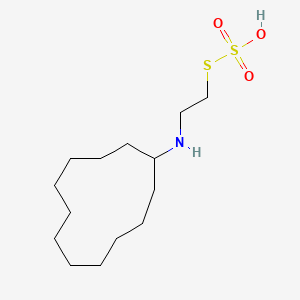

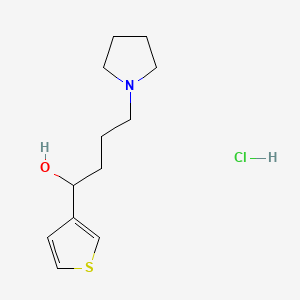
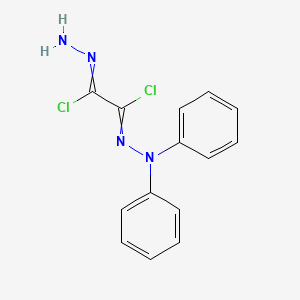

![Benzamide, N-[(acetyloxy)methyl]-](/img/structure/B14682574.png)
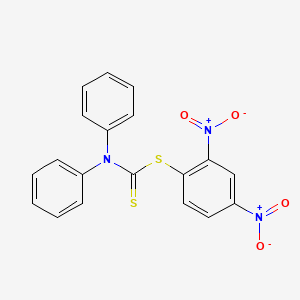
![gamma-Glutamyl-S-[2-(4-hydroxyphenyl)-2-oxoethyl]cysteinylglycine](/img/structure/B14682581.png)
![2,4-Di-tert-butyl-6-(2H-naphtho[1,2-d][1,2,3]triazol-2-yl)phenol](/img/structure/B14682588.png)
![Cycloocta[def]biphenylene](/img/structure/B14682592.png)
